molecular formula C11H15N3O B1322389 (3,4-diaMinophenyl)(pyrrolidin-1-yl)Methanone CAS No. 618440-29-2

(3,4-diaMinophenyl)(pyrrolidin-1-yl)Methanone

Cat. No.: B1322389
CAS No.: 618440-29-2
M. Wt: 205.26 g/mol
InChI Key: JONIYEZFNRLYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-DiaMinophenyl)(pyrrolidin-1-yl)Methanone typically involves the reaction of 3,4-diaminophenyl with pyrrolidin-1-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (3,4-DiaMinophenyl)(pyrrolidin-1-yl)Methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,4-DiaMinophenyl)(pyrrolidin-1-yl)Methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-DiaMinophenyl)(pyrrolidin-1-yl)Methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)Methanone
  • (3,4-Diaminophenyl)(pyrrolidin-1-yl)Methanone

Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidin-1-yl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

(3,4-diaminophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONIYEZFNRLYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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